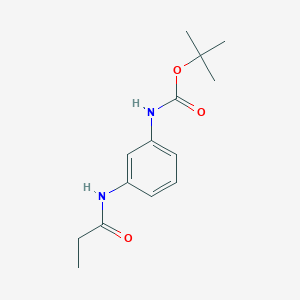![molecular formula C20H22N2O3 B268824 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268824.png)
2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide, also known as MPCCA, is a chemical compound that has been extensively studied for its potential applications in scientific research.
作用机制
The mechanism of action of 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide involves its ability to inhibit the activity of enzymes called cyclooxygenases (COX), which are responsible for the production of inflammatory prostaglandins. By inhibiting COX activity, 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide reduces the production of inflammatory prostaglandins, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to inhibit the activation of nuclear factor-κB, a transcription factor involved in the regulation of inflammation. 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been shown to decrease the expression of adhesion molecules on the surface of endothelial cells, which play a role in the recruitment of immune cells to sites of inflammation.
实验室实验的优点和局限性
One of the main advantages of using 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide in lab experiments is its well-established anti-inflammatory properties. This makes it a useful tool for studying the role of inflammation in various diseases and for testing the efficacy of anti-inflammatory drugs. However, one limitation of using 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is its potential toxicity, as it has been shown to induce liver damage in some animal models.
未来方向
There are several potential future directions for research involving 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide. One area of interest is the development of more potent and selective COX inhibitors based on the structure of 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide. Another area of interest is the investigation of the potential use of 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, further research is needed to fully understand the potential toxicity of 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide and to develop strategies to mitigate any potential adverse effects.
合成方法
The synthesis of 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide involves the reaction of 3-methylphenol with 4-(1-pyrrolidinylcarbonyl)phenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide in its pure form.
科学研究应用
2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been widely studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and has been used in the development of drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been studied for its potential use as a tool in cancer research, as it has been shown to inhibit the growth of cancer cells.
属性
产品名称 |
2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide |
|---|---|
分子式 |
C20H22N2O3 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
2-(3-methylphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C20H22N2O3/c1-15-5-4-6-18(13-15)25-14-19(23)21-17-9-7-16(8-10-17)20(24)22-11-2-3-12-22/h4-10,13H,2-3,11-12,14H2,1H3,(H,21,23) |
InChI 键 |
MRDCTGSOGLWHLF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
规范 SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,5-Dimethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B268741.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B268742.png)
![4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268743.png)


![2-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268747.png)
![N-[3-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B268749.png)
![Methyl 3-{[4-(isobutyrylamino)anilino]carbonyl}benzoate](/img/structure/B268750.png)
![N-[3-(acetylamino)phenyl]-3-propoxybenzamide](/img/structure/B268751.png)
![N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide](/img/structure/B268752.png)
![N-[3-(isobutyrylamino)phenyl]isonicotinamide](/img/structure/B268755.png)
![Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B268757.png)
![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268760.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268763.png)